N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a compound that belongs to the class of heterocyclic compounds, specifically pyrazoles and isoxazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, which includes both pyrazole and isoxazole rings, makes it a valuable scaffold for the development of new drugs and other bioactive molecules.
Preparation Methods
The synthesis of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the isoxazole ring: This can be synthesized by the reaction of hydroxylamine with a β-keto ester or diketone.
Coupling of the pyrazole and isoxazole rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond between the two rings.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and green chemistry principles to make the process more sustainable .
Chemical Reactions Analysis
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or isoxazole rings are replaced by other groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities, but may differ in their specific targets and potency.
Isoxazole derivatives: These compounds contain the isoxazole ring and are used in various applications, including as pharmaceuticals and agrochemicals.
Other heterocyclic compounds: Compounds such as imidazoles and thiazoles also exhibit diverse biological activities and are used in similar applications
Properties
Molecular Formula |
C16H16N4O2 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H16N4O2/c1-2-20-9-8-13(18-20)11-17-16(21)14-10-15(22-19-14)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,21) |
InChI Key |
UOXUAZUJEZLCJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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